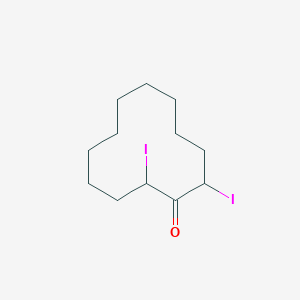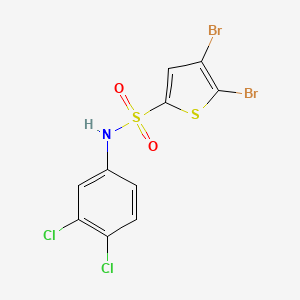
2,12-Diiodocyclododecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,12-Diiodocyclododecan-1-one is a cyclic organic compound characterized by the presence of two iodine atoms attached to a twelve-membered carbon ring with a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-Diiodocyclododecan-1-one typically involves the iodination of cyclododecanone. One common method is the reaction of cyclododecanone with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at a temperature range of 20-25°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where cyclododecanone is reacted with iodine in the presence of a catalyst. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2,12-Diiodocyclododecan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of dodecanedioic acid or its esters.
Reduction: Formation of 2,12-diiodocyclododecan-1-ol.
Substitution: Formation of 2,12-dihydroxycyclododecan-1-one or 2,12-diaminocyclododecan-1-one.
Aplicaciones Científicas De Investigación
2,12-Diiodocyclododecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,12-Diiodocyclododecan-1-one involves its interaction with specific molecular targets. The iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with biological molecules. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclododecanone: The parent compound without iodine atoms.
2,12-Dichlorocyclododecan-1-one: Similar structure with chlorine atoms instead of iodine.
2,12-Dibromocyclododecan-1-one: Similar structure with bromine atoms instead of iodine.
Uniqueness
2,12-Diiodocyclododecan-1-one is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
649767-36-2 |
|---|---|
Fórmula molecular |
C12H20I2O |
Peso molecular |
434.10 g/mol |
Nombre IUPAC |
2,12-diiodocyclododecan-1-one |
InChI |
InChI=1S/C12H20I2O/c13-10-8-6-4-2-1-3-5-7-9-11(14)12(10)15/h10-11H,1-9H2 |
Clave InChI |
LBWPQSVNTNSWKP-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC(C(=O)C(CCCC1)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione](/img/structure/B12591688.png)



![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)


![2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12591724.png)
![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)


![4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile](/img/structure/B12591754.png)
![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)
